N,N-Ethylene-bis(tetrabromophthalimide)
Overview
Description
- Also known as ethylenebistetrabromophthalimide , it is a white powder used as an additive fire retardant in various plastics.
- Molecular Formula: C18H4Br8N2O4
- Molecular Weight: 951.4 g/mol
Synthesis Analysis
- The synthesis process involves the reaction of appropriate starting materials to form the compound.
Molecular Structure Analysis
- The compound consists of two tetrabromophthalimide units connected by an ethylene bridge.
Chemical Reactions Analysis
- Although the mechanism of action is not entirely elucidated, it is believed to function as an antioxidant , countering harmful free radicals responsible for cellular and tissue oxidative damage.
Physical And Chemical Properties Analysis
- Melting Point: 450-455°C
- Solubility: < 1.63 mg/L in water
- Vapor Pressure: 3.3 × 10^-20 Pa at 25°C
- Partition Coefficient (log Kow): 9.8
Scientific Research Applications
Flame Retardant Applications
N,N-Ethylene-bis(tetrabromophthalimide) has been studied for its application as a flame retardant. Zu-sheng (2011) explored its synthesis and application, finding that it significantly enhances the flame retardance of polypropylene. The optimal conditions for its production resulted in a high bromine content and excellent yield, with the treated polypropylene achieving a high level of flame retardancy (Hang Zu-sheng, 2011).
Coloring Effects in Polymer Blends
Research by Yun-long (2007) investigated the coloring effect of polyamide blends with N,N-Ethylene-bis(tetrabromophthalimide). The study found that the compound forms hydrogen bonds with polyamide, affecting its color and crystallization properties. This research provides insights into the interaction of this compound with polymers and its potential application in material science (Zheng Yun-long, 2007).
Hydrogen Bonding and Color Change
Deng et al. (2007) conducted a study on the hydrogen bonding and color change in organic hybrids of polyamide and N,N-Ethylene-bis(tetrabromophthalimide). The research demonstrated that hydrogen bonding between these compounds leads to color changes, providing useful information for the development of new materials with specific optical properties (X. Deng, Wenli Dai, Yunan Zheng, 2007).
Safety And Hazards
- It may cause transient eye irritation .
- When heated to decomposition, it emits toxic fumes .
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrabromo-2-[2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H4Br8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZJUDNMOIZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H4Br8N2O4 | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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DSSTOX Substance ID |
DTXSID6024626 | |
Record name | 1,2-Bis(tetrabromophthalimido)ethane | |
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Molecular Weight |
951.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-ethylene-bis(tetrabromophthalimide) is a yellow powder. (NTP, 1992), Dry Powder, Off-white or light yellow solid; [HSDB] Yellowish powder; [MSDSonline] | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- | |
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Record name | Ethylene bis(tetrabromophthalimide) | |
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Solubility |
Insoluble at 70 °F) (NTP, 1992), Solubility (weight % at 25 °C): <0.01 in water, acetone, methanol, toluene, In water, 3.0X10-9 mg/L at 25 °C /Estimated/ | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Density |
2.67 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.77 | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Vapor Pressure |
2.5X10-22 mm Hg at 25 °C /Estimated/ | |
Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Product Name |
N,N-Ethylene-bis(tetrabromophthalimide) | |
Color/Form |
Off-white powder, Light yellow powder | |
CAS RN |
32588-76-4 | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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Record name | Ethylene bis(tetrabromophthalimide) | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- | |
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Record name | 1,2-Bis(tetrabromophthalimido)ethane | |
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Record name | N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide) | |
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Record name | 1,2-BIS(TETRABROMOPHTHALIMIDE)ETHANE | |
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Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Melting Point |
835 °F (NTP, 1992), 456 °C | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20370 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Citations
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